molecular formula C7H6ClNO3 B1354332 2-Chloro-6-methoxynicotinic acid CAS No. 503000-87-1

2-Chloro-6-methoxynicotinic acid

Cat. No.: B1354332
CAS No.: 503000-87-1
M. Wt: 187.58 g/mol
InChI Key: JPBUYRWPJMVZKX-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxynicotinic acid is an organic compound with the molecular formula C(_7)H(_6)ClNO(_3) It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Chloro-6-methoxynicotinic acid typically begins with 2-chloronicotinic acid.

    Methoxylation: The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 2-chloronicotinic acid with methanol in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in 2-Chloro-6-methoxynicotinic acid can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Aminated Derivatives: Formed by substitution of the chlorine atom with amines.

    Alcohols and Esters: Resulting from reduction and esterification reactions, respectively.

Scientific Research Applications

Chemistry

2-Chloro-6-methoxynicotinic acid is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

The compound and its derivatives are explored for their potential therapeutic properties. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxynicotinic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic Acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    6-Methoxynicotinic Acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2-Chloro-5-methoxynicotinic Acid: Similar structure but with the methoxy group at a different position, leading to different chemical and biological properties.

Uniqueness

2-Chloro-6-methoxynicotinic acid is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBUYRWPJMVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472126
Record name 2-chloro-6-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503000-87-1
Record name 2-chloro-6-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxypyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium botoxide (483 mg, 4.31 mmol) and MeOH (8 mL) were added to 2,6-dichloro-nicotinic acid (207 mg, 1.07 mmol), and the mixture was stirred using microwave at 60° C. for 1 hour. After the termination of the reaction, the reactant was filtered, and 1N HCl was added thereto at 0° C. to adjust the pH to 3. The solid was dried by N2 gas to obtain the title compound (106 mg, 52%).
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207 mg
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8 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (220 g, 1956 mmol) was added to a solution of 2,6-dichloronicotinic acid (180 g, 938 mmol) in MeOH (3000 mL). The mixture was stirred at 80° C. for 48 h. The solvent was evaporated in vacuo. The crude product was dissolved in H2O and treated with HCl (until the pH was 1). The solid was filtered and dried in vacuo to yield 2-chloro-6-methoxy-nicotinic acid as hydrochloride salt (130 g, 70% yield) as a white solid.
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220 g
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180 g
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3000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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